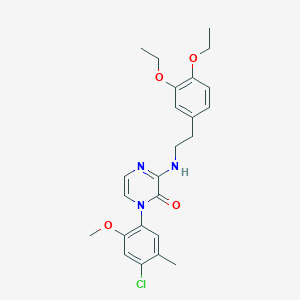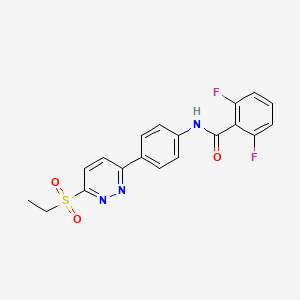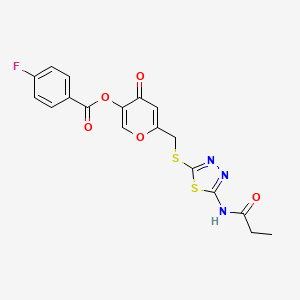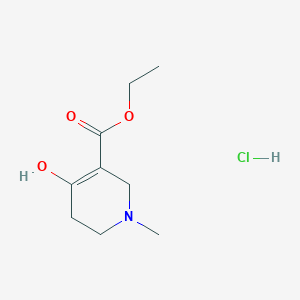
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C24H28ClN3O4 and its molecular weight is 457.96. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
- Synthesized derivatives of pyrazinones, including compounds related to the target chemical, have shown promising antimicrobial and antifungal properties. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile exhibited significant antimicrobial activities, comparable to reference antimicrobial agents, with bactericidal and fungicidal effects (Okasha et al., 2022). Similarly, a series of novel oxadiazoles, including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated significant antibacterial activity (Rai et al., 2009).
Anticancer Potential
- Research into pyrazine derivatives has indicated potential applications in cancer treatment. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a role in cancer therapy (Hassan et al., 2014).
Corrosion Inhibition
- Pyrazine derivatives have also been explored for their corrosion inhibition properties. For instance, pyranopyrazole derivatives, which are chemically similar to the target compound, have shown effectiveness in inhibiting mild steel corrosion in acidic environments, demonstrating their potential in industrial applications (Yadav et al., 2016).
Synthetic Utility in Pharmaceutical Compounds
- The synthesis of pyrazine-based compounds has significant implications in pharmaceutical chemistry. For example, compounds like 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized using techniques related to the target chemical, have shown potent antimicrobial activity, highlighting their utility in drug development (Puthran et al., 2019).
Photophysical Properties for Sensing and Imaging
- Pyrazine-based chromophores exhibit unique photophysical properties, making them suitable for applications in sensing and imaging. Studies on push-pull pyrazine fluorophores have revealed strong emission solvatochromism, indicating their potential in intramolecular charge transfer (ICT) applications (Hoffert et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-5-31-20-8-7-17(14-22(20)32-6-2)9-10-26-23-24(29)28(12-11-27-23)19-13-16(3)18(25)15-21(19)30-4/h7-8,11-15H,5-6,9-10H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVFLDGQQXZMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=C(C=C(C(=C3)C)Cl)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)
![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)




![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)

![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)

![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)